![molecular formula C84H180Si5 B12563730 [Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trihexylsilane) CAS No. 204711-80-8](/img/structure/B12563730.png)
[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trihexylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trihexylsilane) is a complex organosilicon compound known for its unique structural properties. This compound features a central silicon atom bonded to four propane-3,1-diyl groups, each of which is further bonded to trihexylsilane groups. The compound’s intricate structure makes it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trihexylsilane) typically involves multi-step organic reactions. One common method includes the hydrosilylation of alkenes with silanes in the presence of a platinum catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The temperature and pressure conditions are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of [Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trihexylsilane) may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and automated monitoring ensures consistent quality and efficiency. The final product is typically purified through distillation or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trihexylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The trihexylsilane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
Applications De Recherche Scientifique
[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trihexylsilane) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound’s unique structure allows it to be used in the development of novel biomaterials.
Medicine: Research is ongoing to explore its potential in drug delivery systems and medical imaging.
Industry: It is utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mécanisme D'action
The mechanism by which [Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trihexylsilane) exerts its effects is primarily through its ability to form stable bonds with other molecules. The compound’s silicon atom can interact with various molecular targets, facilitating the formation of complex structures. These interactions are crucial in applications such as catalysis, where the compound acts as a catalyst or a catalyst support.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrakis(trimethylsilyl)silane: Another organosilicon compound with a similar tetrahedral structure.
Hexamethyldisilane: A simpler silane derivative with two silicon atoms bonded to methyl groups.
Uniqueness
[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trihexylsilane) stands out due to its larger and more complex structure, which provides unique properties such as enhanced stability and reactivity. This makes it particularly valuable in specialized applications where other simpler silanes may not be as effective.
Propriétés
Numéro CAS |
204711-80-8 |
|---|---|
Formule moléculaire |
C84H180Si5 |
Poids moléculaire |
1330.8 g/mol |
Nom IUPAC |
tetrakis(3-trihexylsilylpropyl)silane |
InChI |
InChI=1S/C84H180Si5/c1-13-25-37-49-65-85(66-50-38-26-14-2,67-51-39-27-15-3)77-61-81-89(82-62-78-86(68-52-40-28-16-4,69-53-41-29-17-5)70-54-42-30-18-6,83-63-79-87(71-55-43-31-19-7,72-56-44-32-20-8)73-57-45-33-21-9)84-64-80-88(74-58-46-34-22-10,75-59-47-35-23-11)76-60-48-36-24-12/h13-84H2,1-12H3 |
Clé InChI |
CUJIIBSBEOGUAC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC[Si](CCCCCC)(CCCCCC)CCC[Si](CCC[Si](CCCCCC)(CCCCCC)CCCCCC)(CCC[Si](CCCCCC)(CCCCCC)CCCCCC)CCC[Si](CCCCCC)(CCCCCC)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzamide, N-[(2-chlorophenyl)sulfonyl]-](/img/structure/B12563655.png)
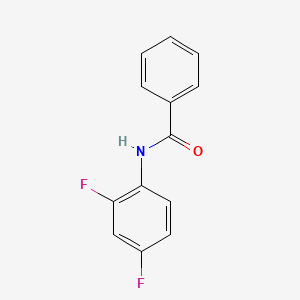
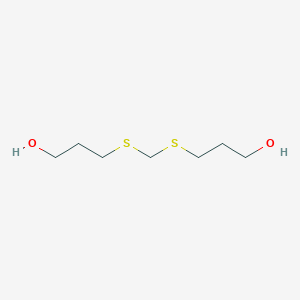
![N-{1-[(Propan-2-yl)oxy]ethyl}butanamide](/img/structure/B12563667.png)
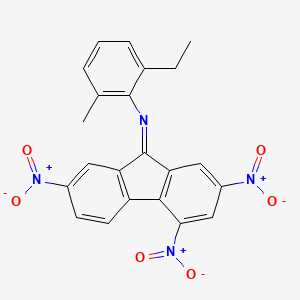

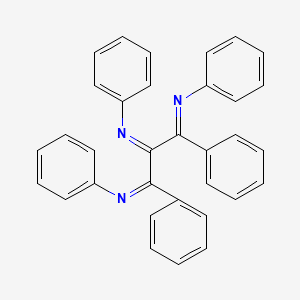
![6-(2-Methylphenyl)-3-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12563681.png)
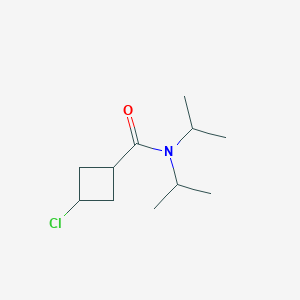
![9-[(3-Methylbut-1-en-2-yl)oxy]-9-borabicyclo[3.3.1]nonane](/img/structure/B12563702.png)
![Methyl 2-[(prop-2-en-1-yl)amino]hex-5-enoate](/img/structure/B12563708.png)
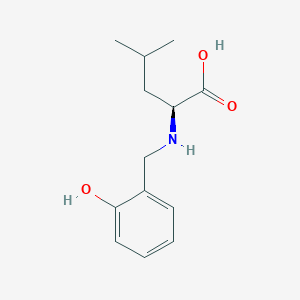
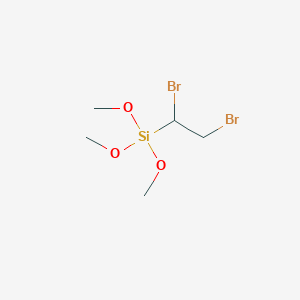
![2,4-Diazabicyclo[4.2.0]octa-1,3,5-triene, 3,5-diphenyl-](/img/structure/B12563724.png)
